N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine
Overview
Description
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine: is an organosilane compound with the molecular formula C14H36N2O6Si2. It is widely used as a coupling agent and surface modifier due to its ability to form strong bonds with both organic and inorganic materials. This compound is particularly valuable in the field of materials science and nanotechnology for its role in enhancing the properties of various composites and coatings.
Mechanism of Action
Target of Action
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine, also known as BIS[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENE DIAMINE, primarily targets silica gel surfaces and fluorinated carbon nanotubes (F-CNT) . The compound acts as an organic ligand, modifying these surfaces for specific applications .
Mode of Action
The compound interacts with its targets through a process known as surface modification . It binds to the silica gel surfaces and F-CNT, forming a layer of aminoalkylalkoxysilane . This layer enhances the properties of the surfaces, making them suitable for various applications .
Biochemical Pathways
It’s known that the compound plays a role in theuptake of heavy metal ions when used as a ligand for surface modification of silica gel .
Result of Action
The primary result of the compound’s action is the formation of aminoalkylalkoxysilane functionalized surfaces . These modified surfaces have enhanced properties, such as increased capacity for heavy metal ion uptake .
Biochemical Analysis
Biochemical Properties
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its silane groups, which can form covalent bonds with hydroxyl groups on the surface of biomolecules. This interaction can lead to the formation of stable complexes that are useful in various biochemical assays and applications. For example, it can be used to modify the surface of silica gel to enhance its ability to uptake heavy metal ions .
Cellular Effects
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins. These interactions can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool for studying cellular processes and developing new therapeutic strategies .
Molecular Mechanism
The molecular mechanism of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine involves its ability to form covalent bonds with biomolecules through its silane groups. This interaction can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways. The compound’s unique structure allows it to interact with a wide range of biomolecules, making it a versatile tool for studying molecular mechanisms in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular function, including enhanced cell growth and differentiation. At high doses, it can be toxic and cause adverse effects, such as cell death and tissue damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is involved in various metabolic pathways, including those related to the metabolism of silane compounds. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool for studying metabolic pathways and developing new therapeutic strategies .
Transport and Distribution
Within cells and tissues, N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its biochemical activity. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool for studying transport and distribution processes in biochemical research .
Subcellular Localization
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is localized within specific subcellular compartments, where it can exert its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum. These localization patterns can influence the compound’s activity and function, making it a valuable tool for studying subcellular processes in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine can be synthesized through the reaction of 3-(trimethoxysilyl)propylamine with ethylenediamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups. The process involves heating the reactants in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine involves large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: Silanol derivatives.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials in composite materials.
Biology: Employed in the surface modification of biomaterials to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems for its ability to modify the surface properties of nanoparticles.
Industry: Applied in coatings, adhesives, and sealants to improve durability and performance.
Comparison with Similar Compounds
- N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine
- N1-(3-Trimethoxysilylpropyl)diethylenetriamine
- (3-Aminopropyl)trimethoxysilane
Comparison: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is unique due to its dual functionality, possessing both amino and trimethoxysilyl groups. This dual functionality allows it to form strong bonds with a wide range of substrates, making it more versatile compared to similar compounds that may only have one functional group. Additionally, its ability to form cross-linked networks through condensation reactions enhances its utility in creating durable and robust materials.
Properties
IUPAC Name |
N,N'-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H36N2O6Si2/c1-17-23(18-2,19-3)13-7-9-15-11-12-16-10-8-14-24(20-4,21-5)22-6/h15-16H,7-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGIOLNCNORPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCNCCC[Si](OC)(OC)OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H36N2O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044977 | |
Record name | N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to light yellow liquid with a mild ammoniacal odor; [Gelest MSDS] | |
Record name | N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
68845-16-9 | |
Record name | N1,N2-Bis[3-(trimethoxysilyl)propyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68845-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068845169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1,N2-bis[3-(trimethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N'-BIS(3-(TRIMETHOXYSILYL)PROPYL)ETHANE-1,2-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30W02J1HAC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BTSPED contribute to the synthesis of nanomaterials?
A1: BTSPED plays a crucial role as a bridging agent in synthesizing functional nanoparticles and mesoporous materials. Its two trimethoxysilyl groups allow it to hydrolyze and condense with silica precursors, effectively crosslinking and forming a stable network. [, ]
Q2: What are the material compatibility and stability characteristics of BTSPED-derived materials?
A2: BTSPED-derived materials, particularly the bridged polysilsesquioxane nanoparticles, exhibit advantageous characteristics like high surface area, tunable porosity, and thermal stability. [, ] The incorporation of organic functional groups through BTSPED enhances their compatibility with various polymers and solvents.
Q3: Are there any analytical methods used to characterize BTSPED and its derivatives?
A3: Various analytical techniques are employed to characterize BTSPED and the materials it helps create. X-ray diffraction and transmission electron microscopy are crucial for determining the structure and morphology of mesoporous organosilicas synthesized using BTSPED. [] These techniques provide insights into the long-range ordering, pore size distribution, and overall architecture of the materials. Additionally, electrochemical methods can be used to investigate the properties of nanoparticles incorporating electrochemically active groups alongside BTSPED. [] This approach allows researchers to assess the electron transfer capabilities and potential applications in electrochemical devices.
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